An In-depth Technical Guide to Butyl Oxamate (CAS 585-28-4): Properties, Synthesis, and Applications in Metabolic Research
An In-depth Technical Guide to Butyl Oxamate (CAS 585-28-4): Properties, Synthesis, and Applications in Metabolic Research
Introduction: Unveiling Butyl Oxamate, a Key Modulator of Cellular Metabolism
Butyl Oxamate (CAS 585-28-4), also known as Oxamic Acid Butyl Ester, is a small molecule of significant interest to researchers in the fields of biochemistry, oncology, and drug development. Structurally, it is the butyl ester of oxamic acid, a simple yet potent scaffold. Its primary utility stems from its function as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] In the landscape of cancer metabolism, where the Warburg effect—an increased reliance on glycolysis even in the presence of oxygen—is a hallmark, tools that can dissect and interfere with this pathway are invaluable.[2] Butyl Oxamate serves as such a tool, enabling the precise study of metabolic reprogramming in cancer cells and other pathological states.[1]
This guide provides a comprehensive technical overview of Butyl Oxamate, designed for researchers and drug development professionals. It moves beyond a simple recitation of facts to offer insights into the causality behind its properties and applications. We will delve into its physicochemical characteristics, provide a detailed synthesis protocol, elucidate its structure through spectroscopic analysis, and explore its mechanism of action and its proven applications as a research tool.
Physicochemical Properties: A Foundation for Experimental Design
Understanding the fundamental properties of Butyl Oxamate is paramount for its effective use in any experimental setting, from storage and handling to its application in complex biological systems. These properties dictate its solubility, stability, and potential interactions.
Table 1: Physicochemical Properties of Butyl Oxamate (CAS 585-28-4)
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 585-28-4 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 88 °C | [4] |
| Purity | >98.0% (GC) | [3] |
| IUPAC Name | Butyl amino(oxo)acetate | [5] |
| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [3] |
| Storage | Room temperature, in a cool, dark place | [6] |
The solid, crystalline nature of Butyl Oxamate at room temperature simplifies its handling and weighing for the preparation of solutions. Its relatively low melting point should be considered during storage, especially in warmer climates, to avoid any physical changes. A purity of over 98%, as is commercially available, ensures that experimental results are not confounded by significant impurities. For long-term storage, keeping it in a cool, dark, and tightly sealed container is recommended to prevent potential degradation.[6]
Synthesis and Purification: A Practical, Step-by-Step Protocol
While Butyl Oxamate is commercially available, an in-house synthesis may be desirable for certain research applications, such as isotopic labeling or analog synthesis. The most straightforward and common method for preparing N-alkyl oxamates is through the aminolysis of diethyl oxalate with the corresponding primary amine. This reaction is efficient and selective.
The underlying principle of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The ethoxy group is a good leaving group, and its departure is facilitated by the formation of a stable amide bond.
Experimental Protocol: Synthesis of Butyl Oxamate
This protocol is based on established methods for the synthesis of N-alkyl oxamates from diethyl oxalate.[7]
Materials and Reagents:
-
Diethyl oxalate (1.0 equivalent)
-
n-Butylamine (1.0 equivalent)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Addition of Amine: While stirring the solution at room temperature, slowly add n-butylamine (1.0 equivalent) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure Butyl Oxamate as a white crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Structural Elucidation: Spectroscopic Analysis
The confirmation of the chemical structure of synthesized or purchased Butyl Oxamate is crucial for ensuring the validity of experimental data. This is typically achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for Butyl Oxamate
| Technique | Data | Interpretation | Source |
| ¹H NMR | δ 0.95 (t, J= 7.2 Hz, 3H), 1.38 (sextuplet, J= 7.2 Hz, 2H), 1.58 (quintuplet, J= 7.2 Hz, 2H), 3.38 (q, J= 7.2 Hz, 2H), 7.47 (bs, 1H), 9.16 (bs, 1H) | The triplet at 0.95 ppm corresponds to the terminal methyl group of the butyl chain. The multiplets at 1.38 and 1.58 ppm are assigned to the two methylene groups of the butyl chain. The quartet at 3.38 ppm represents the methylene group attached to the nitrogen atom. The broad singlets at 7.47 and 9.16 ppm are attributed to the amide and carboxylic acid protons, respectively. | [7] |
| FTIR (KBr) | 3307, 2962, 1788, 1673, 1550, 1307 cm⁻¹ | The broad peak at 3307 cm⁻¹ is characteristic of the N-H stretch of the amide. The peak at 2962 cm⁻¹ corresponds to the C-H stretching of the butyl group. The sharp peak at 1788 cm⁻¹ is assigned to the C=O stretch of the ester, and the peak at 1673 cm⁻¹ is due to the C=O stretch of the amide (Amide I band). The band at 1550 cm⁻¹ represents the N-H bend (Amide II band). | [7] |
| ¹³C NMR | Data not readily available in the public domain. | Predicted shifts: ~14 ppm (CH₃), ~19 ppm & ~31 ppm (CH₂), ~40 ppm (N-CH₂), ~160-165 ppm (C=O, amide and ester). | |
| Mass Spec. | Data not readily available in the public domain. | Predicted m/z for [M+H]⁺: 146.07. Expected fragmentation would involve loss of the butyl group, and cleavage of the amide and ester bonds. |
Mechanism of Action and Applications in Research
The primary biochemical function of Butyl Oxamate is its role as an inhibitor of lactate dehydrogenase (LDH).[8] This action is the foundation for its use in a wide array of research applications, particularly in the study of cancer metabolism.
Competitive Inhibition of Lactate Dehydrogenase
LDH catalyzes the reversible conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. Butyl Oxamate, being a structural analog of pyruvate, acts as a competitive inhibitor of LDH.[2] It binds to the active site of the enzyme, preventing pyruvate from binding and thus inhibiting the production of lactate.
A study on oxamate analogues revealed that N-Butyl oxamate inhibits mouse LDH-A4, LDH-B4, and LDH-C4 with dissociation constants (Ki) of 9.100 mM, 7.000 mM, and 0.750 mM, respectively.[7] This indicates a degree of selectivity among the different LDH isozymes.
Consequences of LDH Inhibition in Cancer Cells
The inhibition of LDH by Butyl Oxamate has profound effects on cancer cells that are highly reliant on glycolysis for their energy production and biosynthesis:
-
Induction of Apoptosis and Cell Cycle Arrest: By blocking lactate production, Butyl Oxamate can lead to an accumulation of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. This metabolic shift can increase the production of reactive oxygen species (ROS), triggering apoptosis.[9] Studies have shown that oxamate, the parent compound, can induce G2/M cell cycle arrest and promote apoptosis in cancer cells.
-
Induction of Autophagy: In some cancer cell lines, LDH inhibition by oxamate has been shown to induce protective autophagy as a survival mechanism.[9] This highlights the complex and context-dependent cellular responses to metabolic stress.
-
Sensitization to Other Therapies: By altering the metabolic state of cancer cells, Butyl Oxamate can potentially sensitize them to other treatments like radiation and chemotherapy.
Experimental Workflow for Studying Metabolic Inhibition
Researchers can utilize Butyl Oxamate in a variety of in vitro and in vivo models to investigate the role of LDH and glycolysis in their specific area of interest.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Butyl Oxamate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Butyl Oxamate (CAS 585-28-4) is a valuable and specific tool for researchers investigating cellular metabolism, particularly in the context of cancer. Its well-defined mechanism as a competitive inhibitor of lactate dehydrogenase allows for the targeted disruption of glycolysis, enabling a deeper understanding of the metabolic vulnerabilities of cancer cells and other disease models. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its spectroscopic signature, and its application in research. By understanding these technical aspects, scientists and drug development professionals can effectively leverage Butyl Oxamate to advance their research and contribute to the development of novel therapeutic strategies targeting metabolic pathways.
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